molecular formula C21H30Cl3N5 B608863 AMD-070 hydrochloride CAS No. 880549-30-4

AMD-070 hydrochloride

Cat. No. B608863
CAS RN: 880549-30-4
M. Wt: 458.86
InChI Key: FTHQTOSCZZCGHB-VLEZWVESSA-N
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Description

AMD-070 hydrochloride, also known as Mavorixafor hydrochloride, is an orally active, reversible, and selective CXCR4 (CD184, fusin) antagonist . It has an IC50 value of 13 nM against 100 pM 125I-SDF-1α for binding human CD+/CXCR4+ CEM-CCRF cells . It inhibits HIV-1 replication in cultures (IC50/host cells = 2 nM/MT-4 and 26 nM/PBMCs; T-tropic HIV-1NL4.3 strain) with no host cytotoxicity even at concentrations above 23 μM .


Synthesis Analysis

The synthesis of AMD-070 hydrochloride involves dissolving the compound of the Formula I in reagent grade methanol to generate a colorless solution. This solution is then diluted with water and aqueous hydrochloric acid is added .


Molecular Structure Analysis

The molecular formula of AMD-070 hydrochloride is C21H28ClN5 . The molecular weight is 385.9 g/mol . The InChIKey is DBNMEMJSDAAGNZ-FYZYNONXSA-N .


Chemical Reactions Analysis

AMD-070 hydrochloride is a potent, selective, and orally available CXCR4 antagonist. It has an IC50 value of 13 nM against CXCR4 125I-SDF binding, and also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs with an IC50 of 1 and 9 nM, respectively .


Physical And Chemical Properties Analysis

AMD-070 hydrochloride is a solid substance . It has a molecular weight of 385.94 . It is recommended to store it at -20°C .

Mechanism of Action

Target of Action

CXCR4 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell migration, proliferation, and survival .

Mode of Action

Mavorixafor HCl interacts with its target, CXCR4, by binding to it and preventing the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) . This interaction inhibits the activation of CXCR4 , thereby counteracting the effects of disease-causing mutations and releasing stalled immune cells into the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Mavorixafor HCl involves the CXCR4 signaling pathway. In conditions such as WHIM syndrome, mutations in the CXCR4 gene lead to overactivation of CXCR4 signaling pathways . By inhibiting CXCR4, Mavorixafor HCl prevents this overactivation, thereby modulating immune cell trafficking .

Pharmacokinetics

Mavorixafor HCl demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC) over a dose range of 50 mg to 400 mg . The mean terminal half-life of Mavorixafor HCl is approximately 82 hours following a single-dose administration of 400 mg in healthy subjects . These properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The primary result of Mavorixafor HCl’s action is the increased mobilization and trafficking of white blood cells from the bone marrow . This leads to an increase in the number of circulating mature neutrophils and lymphocytes , which can help reduce the symptoms of conditions like WHIM syndrome, such as infections and warts .

Action Environment

The action of Mavorixafor HCl can be influenced by various environmental factors. For instance, in the context of cancer, the tumor microenvironment can impact the drug’s efficacy. Studies have shown that Mavorixafor HCl can increase immune cell infiltration and the inflammatory status of the tumor microenvironment in patients with melanoma . This suggests that the drug’s action, efficacy, and stability can be influenced by the specific biological environment in which it is used.

properties

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMEMJSDAAGNZ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856161
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMD-070 hydrochloride

CAS RN

880549-30-4
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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